molecular formula C6H3F2NO B8589499 2-Pyridinecarboxaldehyde, 3,4-difluoro- CAS No. 1239351-97-3

2-Pyridinecarboxaldehyde, 3,4-difluoro-

Cat. No. B8589499
Key on ui cas rn: 1239351-97-3
M. Wt: 143.09 g/mol
InChI Key: MODCKWZVKBXDPO-UHFFFAOYSA-N
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Patent
US09334265B2

Procedure details

Butyllithium (ALDRICH, 1.529 mL, 3.82 mmol) was added dropwise over 10 min at −20° C. (CCl4/acetone) to a solution of N,N,N′,N′-tetramethylethylendiamine (ALDRICH, 0.521 mL, 3.48 mmol) in diethyl ether (anh) (15 mL). Reaction mixture was stirred at −20° C. for 1 h and cooled to −78° C. (acetone/CO2(s)). A solution of 3,4-difluoropyridine (CHEMCOLLECT, 400 mg, 3.48 mmol) in diethyl ether (1 mL) was added dropwise over 15 min at −78° C. Mixture was stirred at −78° C. temperature for 1 hour. N,N-Dimethylformamide (300 μl), previously dissolved in diethyl ether (1 mL), was added dropwise over 10 min at −78° C. Reaction mixture was stirred for 2 hours and was poured carefully onto a rapidly stirring ice/water mixture. Mixture was stirred for 20 min and diluted with ethyl acetate (15 mL). Aqueous layer was further extracted with DCM (4×15 ml). Organic layers were combined, dried over MgSO4(anh) and concentrated. Residue was purified by silica chromatography using Hexane-AcOEt (1:3) as eluents to yield the title compound (148 mg, 1.034 mmol, 30% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm: 10.02-10.03 (m, 1H), 8.63-8.66 (m, 1H), 7.87-7.93 (m, 1H). [ES+MS] m/z 144 (MH+).
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
300 μL
Type
solvent
Reaction Step One
Quantity
1.529 mL
Type
reactant
Reaction Step Two
Quantity
0.521 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
CCl4 acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
acetone CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
30%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CN(C)CCN(C)C.CC(C)=O.[C:18](=[O:20])=O.[F:21][C:22]1[CH:23]=[N:24][CH:25]=[CH:26][C:27]=1[F:28]>C(OCC)C.C(OCC)(=O)C.CN(C)C=O.C(Cl)(Cl)(Cl)Cl.CC(C)=O>[F:21][C:22]1[C:23]([CH:18]=[O:20])=[N:24][CH:25]=[CH:26][C:27]=1[F:28] |f:2.3,8.9|

Inputs

Step One
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
300 μL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.529 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.521 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Name
CCl4 acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl.CC(=O)C
Step Three
Name
acetone CO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O
Step Four
Name
Quantity
400 mg
Type
reactant
Smiles
FC=1C=NC=CC1F
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
was stirred at −20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
Mixture was stirred at −78° C. temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added dropwise over 10 min at −78° C
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
Mixture was stirred for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was further extracted with DCM (4×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4(anh)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Residue was purified by silica chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=NC=CC1F)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.034 mmol
AMOUNT: MASS 148 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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